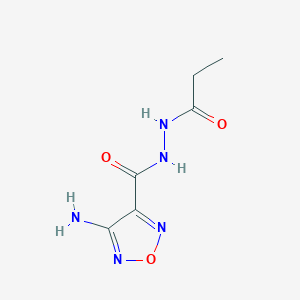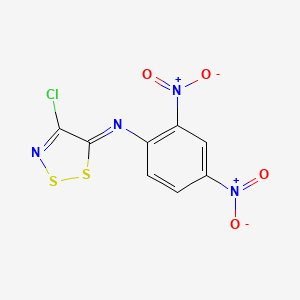
4-amino-N'-propanoyl-1,2,5-oxadiazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N’-propanoyl-1,2,5-oxadiazole-3-carbohydrazide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N’-propanoyl-1,2,5-oxadiazole-3-carbohydrazide involves the use of the furazan skeleton and hydrazide group with coordination potentiality as targets. The ligand is designed and synthesized through different crystallization methods based on the coordination abilities of silver (I) and copper (II). The structures are confirmed by X-ray single-crystal diffraction, IR, and elemental analysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard laboratory procedures that can be scaled up for industrial applications. The use of different crystallization methods and coordination with metal ions like silver and copper are key steps in the production process .
Chemical Reactions Analysis
Types of Reactions
4-amino-N’-propanoyl-1,2,5-oxadiazole-3-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in the presence of sulfuric acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (35%) in concentrated sulfuric acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as ammonia in toluene.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles and hydrazides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-amino-N’-propanoyl-1,2,5-oxadiazole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form coordination polymers with metals like silver and copper.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-infective agent.
Industry: Used in the preparation of primary explosives due to its energetic properties.
Mechanism of Action
The mechanism of action of 4-amino-N’-propanoyl-1,2,5-oxadiazole-3-carbohydrazide involves its interaction with molecular targets through its multiple coordination sites. The compound can form complexes with metal ions, which can then interact with biological molecules or participate in catalytic processes. The specific pathways involved depend on the application, such as inhibition of bacterial enzymes or interaction with viral proteins .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-4-azido-1,2,5-oxadiazole
- 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
- 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
Uniqueness
4-amino-N’-propanoyl-1,2,5-oxadiazole-3-carbohydrazide is unique due to its multiple coordination sites, which allow it to form a variety of coordination polymers with different metals. This versatility makes it valuable in both scientific research and industrial applications .
Properties
Molecular Formula |
C6H9N5O3 |
|---|---|
Molecular Weight |
199.17 g/mol |
IUPAC Name |
4-amino-N'-propanoyl-1,2,5-oxadiazole-3-carbohydrazide |
InChI |
InChI=1S/C6H9N5O3/c1-2-3(12)8-9-6(13)4-5(7)11-14-10-4/h2H2,1H3,(H2,7,11)(H,8,12)(H,9,13) |
InChI Key |
YWUMJYFQULAPMR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NNC(=O)C1=NON=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3'-(4-Chlorophenyl)-5'-(4-fluorophenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B11516544.png)
![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-{4-[chloro(difluoro)methoxy]phenyl}pyrrolidine-2,5-dione](/img/structure/B11516546.png)
![1-{2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B11516559.png)
![N-[(2Z)-3-(dimethylamino)-2-(3-nitro-1H-1,2,4-triazol-1-yl)prop-2-en-1-ylidene]-N-methylmethanaminium](/img/structure/B11516561.png)
![3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B11516565.png)

![2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11516591.png)
![4,9-Dimethyl-2,7-dihydropyridazino[4,5-g]phthalazine-1,6-dione](/img/structure/B11516594.png)
![(7E)-7-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-6(7H)-one](/img/structure/B11516596.png)
![(5E)-5-[(4-chlorophenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11516604.png)
![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone](/img/structure/B11516612.png)

![ethyl 2,3'-diphenyl-4-[4-(propan-2-yl)phenyl]-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11516620.png)
![Methyl [(3-cyano-4-methyl-6-phenyl-2-pyridinyl)thio]acetate](/img/structure/B11516623.png)
